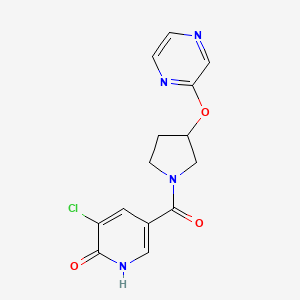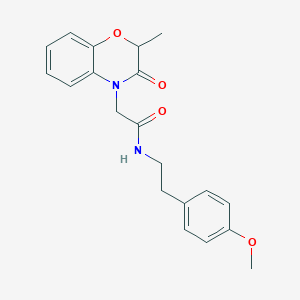
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide, also known as MPBQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for a range of biological and biochemical studies.
科学的研究の応用
Anticonvulsant Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide: derivatives have been synthesized and evaluated for their anticonvulsant effects using various models of experimental epilepsy . These compounds have shown promising results in preclinical studies, indicating potential for development as new antiepileptic drugs.
Antioxidant Properties
The compound’s derivatives have been studied for their antioxidant abilities, which are crucial in scavenging free radicals . The antioxidant activity is significant because it can help in preventing oxidative stress-related diseases, including neurodegenerative disorders and cancer.
NMDA Receptor Antagonism
Some derivatives of the compound have been characterized as potential NMDA receptor antagonists . This application is particularly relevant in the context of neuroprotective strategies and treatments for conditions such as Alzheimer’s disease and other forms of dementia.
Cholecystokinin Antagonism
The compound has also been explored for its potential as a cholecystokinin antagonist . This could have implications in managing anxiety disorders and gastrointestinal conditions, as cholecystokinin plays a role in both anxiety and digestion.
Lipophilicity Characterization
Studies have been conducted to characterize the lipophilicity of the compound’s derivatives . Understanding the lipophilicity is essential for drug design, as it affects the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals.
Maillard Reaction Intermediates
Derivatives of the compound are formed during the Maillard reaction and contribute to the antioxidant properties of the intermediates . This has implications in food chemistry, where the Maillard reaction is responsible for the flavor and color of cooked foods.
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2937565.png)




![4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2937573.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)
![Bicyclo[2.1.0]pentane-2-carboxylic acid](/img/structure/B2937578.png)

![2-(3-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2937583.png)
![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2937585.png)